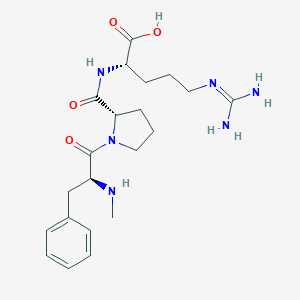
N-Methylphenylalanyl-prolyl-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Methylphenylalanyl-prolyl-arginine, also known as this compound, is a useful research compound. Its molecular formula is C21H32N6O4 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
1.1 Cardiovascular Health
N-Methylphenylalanyl-prolyl-arginine is structurally related to L-arginine, a precursor to nitric oxide (NO), which plays a crucial role in cardiovascular health. Research indicates that arginine supplementation can improve endothelial function and reduce blood pressure by enhancing NO production. For instance, a study found that L-arginine administration resulted in significant increases in cerebral blood flow (CBF) in conditions of ischemia, suggesting similar potential for this compound in treating cardiovascular disorders .
1.2 Neurological Disorders
The compound may also have implications in the treatment of neurological disorders. L-arginine has been shown to partially reverse cerebral ischemia and improve neurovascular function. Given that this compound shares structural similarities with L-arginine, it could potentially exhibit similar neuroprotective effects . Studies on arginine derivatives have indicated their ability to modulate neurotransmitter release and enhance cognitive function, warranting further investigation into this compound's efficacy in neuroprotection.
Biochemical Applications
2.1 Nitric Oxide Production
This compound may influence nitric oxide synthase activity, enhancing the production of NO from L-arginine. This has significant implications for various physiological processes, including vasodilation and immune response modulation . The compound's ability to serve as a substrate for NO synthesis positions it as a potential therapeutic agent in conditions characterized by NO deficiency.
2.2 Immune Modulation
Research shows that arginine metabolites play a role in immune response regulation. This compound might enhance immune function by modulating the production of cytokines and other immune mediators . Its application as an immunomodulatory agent could be beneficial in conditions like sepsis or chronic inflammatory diseases.
Nutritional Applications
3.1 Nutraceutical Potential
As a derivative of arginine, this compound could be explored as a nutraceutical to support health and wellness. Arginine is known for its role in promoting muscle growth, enhancing exercise performance, and improving recovery post-exercise . The incorporation of this compound into dietary supplements could provide additional benefits related to muscle metabolism and recovery.
3.2 Poultry Nutrition
Recent studies highlight the role of arginine and its derivatives in poultry nutrition, where they contribute to growth performance and immune health . this compound could be investigated for similar applications in animal feed formulations to enhance growth rates and overall animal health.
Case Studies and Research Findings
Properties
CAS No. |
162435-91-8 |
|---|---|
Molecular Formula |
C21H32N6O4 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H32N6O4/c1-24-16(13-14-7-3-2-4-8-14)19(29)27-12-6-10-17(27)18(28)26-15(20(30)31)9-5-11-25-21(22)23/h2-4,7-8,15-17,24H,5-6,9-13H2,1H3,(H,26,28)(H,30,31)(H4,22,23,25)/t15-,16-,17-/m0/s1 |
InChI Key |
LVCPRLFCRFDKSQ-ULQDDVLXSA-N |
SMILES |
CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O |
Key on ui other cas no. |
162435-91-8 |
sequence |
FPR |
Synonyms |
D-MePhe-Pro-Arg-H MePhe-Pro-Arg N-methylphenylalanyl-prolyl-arginine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















